3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is a fluorinated organic compound that belongs to the class of pyridines. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent oxidation with permanganate provides the desired acid .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents are effective in introducing fluorine atoms into aromatic rings under mild conditions, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Fluorinated pyridines are investigated for their potential use in drug development, particularly as imaging agents for radiotherapy.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid involves its interaction with molecular targets in biological systems. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but with the fluorine atom at the 2-position.
4-Fluoropyridine: Fluorine atom at the 4-position, differing in reactivity and biological properties.
3-Chloropyridine: Chlorine atom instead of fluorine, resulting in different chemical behavior.
Uniqueness
3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. The compound’s reduced basicity and reactivity make it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-(5-fluoropyridin-3-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)2-7-3-8(10)5-11-4-7/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILBADWIQIDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.